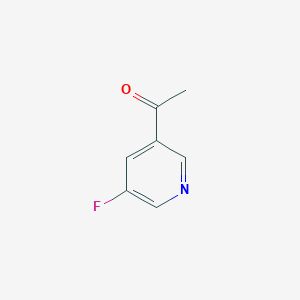

1-(5-Fluoropyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUZBTNPVIGXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663756 | |

| Record name | 1-(5-Fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342602-55-5 | |

| Record name | 1-(5-Fluoro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342602-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Fluoropyridin-3-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

An In-Depth Technical Guide on the Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive examination of the synthetic methodologies for this compound, a heterocyclic ketone of significant interest in pharmaceutical research. As a key structural motif, its efficient synthesis is paramount for the progression of numerous drug discovery programs. This document, intended for researchers, medicinal chemists, and process development professionals, details scientifically robust synthetic routes, elucidates the mechanistic rationale behind procedural choices, and offers actionable, field-proven protocols. We will focus on two primary, reliable pathways: a Grignard-based approach and a route originating from 5-fluoronicotinic acid, providing a comparative analysis to guide strategic synthetic planning.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The this compound scaffold is a particularly valuable building block as it combines the advantageous properties of a fluorine substituent with the pharmacophoric features of a pyridine ring. The pyridine core is a prevalent heterocycle in a vast array of pharmaceuticals, while the ketone functionality serves as a versatile synthetic handle for further molecular elaboration. Consequently, reliable and scalable access to this intermediate is a critical objective for synthetic and medicinal chemists. This guide provides an expert-level perspective on achieving this objective through established chemical transformations.

Synthetic Strategies: A Tale of Two Precursors

The selection of a synthetic route is often a balance between starting material availability, cost, scalability, and overall efficiency. Here, we dissect two of the most effective and commonly employed strategies for the preparation of this compound.

Method 1: Synthesis from 3,5-Difluoropyridine via Grignard Reaction

This classic organometallic approach leverages the regioselective formation of a Grignard reagent, followed by acylation to construct the target ketone. The success of this method hinges on precise control of anhydrous conditions and reaction temperature.

The core of this synthesis is the formation of a pyridyl Grignard reagent.[3] The reaction is initiated by the oxidative insertion of magnesium metal into the C-F bond of 3,5-difluoropyridine. While C-F bonds are strong, the electronic nature of the pyridine ring can facilitate this process. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The subsequent step is the acylation of the nucleophilic Grignard reagent. Instead of using highly reactive and potentially problematic acyl chlorides, N,N-dimethylacetamide serves as a milder and more controlled acetylating agent. The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to the desired ketone. This choice minimizes the formation of tertiary alcohol byproducts that can arise from over-addition to more reactive acylating agents.[4]

Step A: Grignard Reagent Formation

-

A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with magnesium turnings (1.2 eq.).

-

The flask is heated gently under vacuum and then cooled under a stream of dry nitrogen.

-

A small crystal of iodine is added to the flask.

-

Anhydrous tetrahydrofuran (THF) is added to cover the magnesium, followed by the slow, dropwise addition of a solution of 3,5-difluoropyridine (1.0 eq.) in anhydrous THF.

-

The reaction is initiated with gentle warming. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, the mixture is stirred at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.[3]

Step B: Acylation

-

The prepared Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of N,N-dimethylacetamide (1.5 eq.) in anhydrous THF is added dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Upon completion of the addition, the ice bath is removed, and the reaction mixture is stirred at ambient temperature for 16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

-

The resulting mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to yield this compound.

Caption: Workflow for the Grignard-based synthesis.

Method 2: Synthesis from 5-Fluoronicotinic Acid

This alternative route begins with a more oxidized and often more economical starting material, 5-fluoronicotinic acid. The strategy involves activating the carboxylic acid and reacting it with an organometallic reagent. The use of a Weinreb amide intermediate is a key feature of this robust and scalable protocol.

Direct reaction of an organometallic reagent like methyllithium or methylmagnesium bromide with a carboxylic acid is problematic due to the acidic proton. Conversion to an activated species like an acid chloride is an option, but these are highly reactive and prone to over-addition, leading to tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) provides an elegant solution. It is readily formed from the acid chloride and N,O-dimethylhydroxylamine. The resulting Weinreb amide reacts with one equivalent of the organometallic reagent to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, effectively preventing the common over-addition side reaction and cleanly yielding the desired ketone. This control makes the Weinreb amide approach highly reliable and favored in process chemistry.

Step A: Weinreb Amide Formation

-

To a stirred solution of 5-fluoronicotinic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude 5-fluoronicotinoyl chloride.

-

The acid chloride is re-dissolved in fresh anhydrous DCM and cooled to 0 °C.

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.) is added, followed by the slow addition of triethylamine (2.5 eq.).

-

The reaction is stirred at room temperature overnight.

-

The mixture is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the N-methoxy-N-methyl-5-fluoronicotinamide (Weinreb amide), which is often of sufficient purity for the next step.

Step B: Ketone Synthesis

-

The Weinreb amide (1.0 eq.) is dissolved in anhydrous THF and the solution is cooled to 0 °C under a nitrogen atmosphere.

-

Methylmagnesium bromide (1.5 eq., typically as a 3.0 M solution in diethyl ether) is added dropwise.

-

The reaction is stirred at 0 °C for 3 hours.

-

The reaction is quenched by the careful addition of 1 M hydrochloric acid until the solution is acidic.

-

The mixture is stirred for 30 minutes, then extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by flash column chromatography to provide pure this compound.

Caption: Workflow for the Weinreb amide-based synthesis.

Comparative Analysis of Synthetic Routes

The choice between these two robust methods depends on project-specific requirements such as scale, cost, and available equipment. The following table provides a high-level comparison to aid in this decision-making process.

| Parameter | Method 1: Grignard Reaction | Method 2: From 5-Fluoronicotinic Acid |

| Starting Material | 3,5-Difluoropyridine | 5-Fluoronicotinic Acid |

| Key Intermediate | Pyridyl Grignard Reagent | Weinreb Amide |

| Typical Overall Yield | 45-65% | 60-80% |

| Primary Advantage | Fewer functional group manipulations | High functional group tolerance, excellent control, generally higher yielding. |

| Primary Challenge | Strict moisture exclusion required for Grignard formation; regioselectivity can be an issue with other substrates. | Two distinct synthetic operations (amide formation, ketone synthesis). |

| Scalability | Good, but requires careful thermal management during Grignard formation. | Excellent, highly controlled and predictable. |

Conclusion and Authoritative Insights

Both the Grignard acylation of 3,5-difluoropyridine and the Weinreb amide approach starting from 5-fluoronicotinic acid represent reliable and effective strategies for the . From the perspective of a Senior Application Scientist, the Weinreb amide route is often preferable for larger-scale synthesis due to its superior control, typically higher yields, and robustness, which minimizes the risk of side-product formation. The Grignard method remains a highly valuable and more atom-economical alternative, particularly for smaller-scale and discovery chemistry efforts where the starting material is readily available. The continued importance of this and related fluorinated heterocycles in drug discovery will undoubtedly spur further innovation in their synthesis, potentially through emerging technologies like C-H activation or flow chemistry.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Fluoropyridin-3-yl)ethanone

Introduction

1-(5-Fluoropyridin-3-yl)ethanone, a fluorinated pyridine derivative, represents a class of compounds of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is paramount for predicting a compound's suitability as a drug candidate, guiding formulation development, and ensuring scientific integrity throughout the research process.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data in publicly available literature, this guide leverages established predictive models to estimate key parameters. Furthermore, it details the rigorous, self-validating experimental protocols that form the bedrock of physicochemical characterization, explaining the causality behind each methodological choice. This dual approach of predictive analysis and procedural expertise offers a robust framework for researchers navigating the early stages of drug discovery and development.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Acetyl-5-fluoropyridine | N/A |

| CAS Number | 342602-55-5 | [1] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(F)=CN=C1 | N/A |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and provide a valuable starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 35 - 45 | Influences solubility, dissolution rate, and formulation options (e.g., solid dosage forms). |

| Boiling Point (°C) | 220 - 230 | Relevant for purification methods such as distillation and for assessing compound stability at elevated temperatures. |

| LogP (Octanol-Water Partition Coefficient) | 1.0 - 1.5 | A measure of lipophilicity, which is a key determinant of membrane permeability, absorption, and distribution. |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | Critical for absorption and bioavailability. Poor solubility is a major hurdle in drug development. |

| pKa (Pyridine Nitrogen) | 2.5 - 3.5 | Governs the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport. |

Disclaimer: The above values are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound. The causality behind each step is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point is a fundamental property that provides insights into the purity and identity of a solid compound. A sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: The solid sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. The dried sample is then finely powdered to ensure uniform packing and heat transfer within the capillary tube.

-

Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm. This specific height is crucial; a larger sample size can lead to a broader melting range due to uneven heat distribution.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. Modern apparatuses use a heated metal block for uniform temperature distribution.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute. This slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Apparatus Assembly: A small amount of the liquid sample (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil). The unique shape of the Thiele tube allows for uniform heating via convection currents.

-

Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. As the temperature approaches the boiling point, the vapor of the sample forces the remaining air out, and a rapid and continuous stream of bubbles emerges from the capillary.

-

Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will slow down and stop. The exact point at which the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. Several methods can be employed, with the shake-flask method being the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The use of an excess amount ensures that a saturated solution is formed.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from interfering with the concentration analysis.

-

Concentration Analysis: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is a key determinant of its charge state at physiological pH.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. The ionic strength of the solution is maintained constant with an inert salt (e.g., KCl).

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued until the pH change becomes minimal.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is in its ionized form.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Data for this compound

-

¹H NMR: The spectrum is expected to show signals for the acetyl methyl protons (a singlet around 2.6 ppm) and three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of the adjacent proton signals.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 195-200 ppm), the methyl carbon (around 25-30 ppm), and the five carbons of the pyridine ring. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired.

-

Data Processing and Interpretation: The acquired data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorptions for this compound

-

C=O (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C=C and C=N (Aromatic Ring): Several bands in the region of 1400-1600 cm⁻¹.

-

C-F (Aryl Fluoride): A strong absorption in the region of 1200-1300 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to provide the spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Mass Spectrum for this compound

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 139.04).

-

Fragmentation Pattern: Characteristic fragments may be observed, such as the loss of the acetyl group.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

-

Ionization: In the ESI source, the sample is nebulized and ionized to form charged molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Implications for Drug Development

The physicochemical properties of this compound have significant implications for its potential as a drug candidate.

-

Role of the Fluoropyridine Moiety: The incorporation of fluorine into the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa.[2][3] The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially improving oral absorption and reducing off-target effects.[2]

-

ADME Profile: The predicted LogP value suggests that this compound has a moderate lipophilicity, which is often a desirable trait for achieving a balance between membrane permeability and aqueous solubility. However, the predicted low aqueous solubility could present a challenge for oral bioavailability. Formulation strategies, such as salt formation or the use of solubility enhancers, may be necessary.

-

Structure-Activity Relationship (SAR) Studies: this compound can serve as a valuable building block in SAR studies. The acetyl group provides a handle for further chemical modifications, allowing for the exploration of how changes in the molecule's structure affect its biological activity and physicochemical properties. The fluoropyridine core can act as a bioisosteric replacement for other aromatic systems, offering a way to fine-tune the properties of a lead compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, blending predictive data with established experimental protocols. While experimental determination remains the gold standard, the predictive insights and detailed methodologies presented here offer a robust framework for researchers in the early stages of drug discovery. A thorough understanding and characterization of these fundamental properties are essential for making informed decisions, mitigating risks, and ultimately accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to 1-(5-Fluoropyridin-3-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Fluoropyridin-3-yl)ethanone, a key heterocyclic building block of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not prominently available in public databases as of this writing, its existence is confirmed through its PubChem entry. This document outlines its core properties, a proposed synthetic pathway based on established chemical principles, and its potential applications, particularly in the realm of drug discovery.

Compound Identification and Structure

This compound is a fluorinated pyridine derivative. The presence of the fluorine atom and the acetyl group on the pyridine ring imparts unique electronic properties that are highly valuable in the design of novel bioactive molecules.

-

Compound Name: this compound

-

Synonyms: 3-Acetyl-5-fluoropyridine

-

PubChem CID: 45079640

-

Molecular Formula: C₇H₆FNO

-

Molecular Weight: 139.13 g/mol

-

Chemical Structure:

Figure 1: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Boiling Point | Estimated to be in the range of 200-220 °C. |

| ¹H NMR | Aromatic protons on the pyridine ring are expected to show characteristic shifts and coupling constants influenced by the fluorine and acetyl substituents. The methyl protons of the acetyl group will appear as a singlet. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon. |

| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z = 139.0433. |

Proposed Synthesis Pathway

Overall Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Halogen-Metal Exchange

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate, 3-lithio-5-fluoropyridine.

Causality: The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The bromine atom is more readily exchanged with lithium than the fluorine atom due to the weaker C-Br bond.

Step 2: Acylation

-

To the solution of the in situ generated 3-lithio-5-fluoropyridine, add N,N-dimethylacetamide (DMA) (1.2 eq) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Trustworthiness: This protocol is based on well-established organometallic reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product structure can be confirmed by spectroscopic methods (NMR, MS, IR).

Applications in Research and Drug Development

The 3-acetyl-5-fluoropyridine scaffold is a valuable pharmacophore in drug discovery due to the unique properties conferred by the fluorine atom. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

-

Medicinal Chemistry: This compound serves as a crucial intermediate for the synthesis of more complex molecules. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been investigated as novel antibacterial agents.[1] The acetyl group provides a convenient handle for further chemical modifications, such as the formation of oximes, hydrazones, or for use in condensation reactions to build larger molecular frameworks.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a fluorinated pyridine moiety can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

-

Materials Science: Pyridine-based structures are explored for their applications in organic electronics and as ligands in coordination chemistry. The electronic properties of this compound make it an interesting candidate for these fields.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area with copious amounts of water.

Conclusion

This compound represents a significant building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although detailed characterization and a standardized synthesis are not yet widely published, the proposed synthetic route provides a reliable method for its preparation. The continued exploration of this and similar fluorinated heterocycles is expected to yield new and improved chemical entities with valuable biological and material properties.

References

spectral data for 1-(5-Fluoropyridin-3-yl)ethanone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Fluoropyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS 108933-46-8), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough search of publicly available scientific literature and databases did not yield a complete experimental dataset for this specific compound. Therefore, this guide adopts a predictive and comparative approach to elucidate its spectral characteristics. By leveraging advanced computational prediction tools and experimental data from close structural analogs, we present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and structural confirmation for this class of compounds.

Introduction and Rationale

This compound is a heterocyclic ketone whose structure combines an electron-withdrawing acetyl group and a fluorine atom on a pyridine ring. This unique electronic arrangement makes it a valuable building block in the synthesis of novel chemical entities. Accurate structural confirmation is the bedrock of chemical research and development, and spectroscopic techniques remain the gold standard for this purpose.

The causality behind our analytical choices is rooted in the molecule's structure. NMR spectroscopy is selected for its unparalleled ability to map the carbon-hydrogen framework and probe the electronic environment of each atom. IR spectroscopy is employed to confirm the presence of key functional groups, particularly the carbonyl (C=O) moiety. Finally, Electron Ionization Mass Spectrometry (EI-MS) is used to determine the compound's molecular weight and gain insight into its fragmentation pathways, further corroborating the proposed structure.

This guide provides detailed, generalized protocols for each technique, explains the interpretation of the predicted data, and grounds these predictions in the established principles of spectroscopy.

Molecular Structure and Key Features

To facilitate the discussion of spectral data, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Key structural features influencing the spectral data include:

-

Aromatic Pyridine Ring: Leads to characteristic signals in the aromatic region of NMR spectra (δ 7-9 ppm).

-

Electronegative Nitrogen: Deshields adjacent protons and carbons (C2, C6).

-

Fluorine Atom (C5): A highly electronegative atom that will deshield adjacent nuclei and introduce characteristic C-F and H-F coupling constants in NMR.

-

Acetyl Group (C3): The electron-withdrawing carbonyl group will significantly deshield adjacent aromatic protons and carbons. The methyl protons (C9) will appear as a singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. We will analyze the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra for a small organic molecule.

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR data (in CDCl₃) is summarized below. Predictions are based on established algorithms and comparison with analogs like 3-acetylpyridine and 3-fluoropyridine.[1][2][3][4]

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.15 | 1H | d | ⁴JH-F ≈ 2.5 Hz | H2 |

| ~8.80 | 1H | d | ³JH-F ≈ 2.8 Hz | H6 |

| ~8.45 | 1H | ddd | ³JH-H ≈ 8.5 Hz, ⁴JH-F ≈ 4.5 Hz, ⁴JH-H ≈ 2.5 Hz | H4 |

| ~2.65 | 3H | s | - | H9 (-CH₃) |

Interpretation of ¹H NMR Spectrum:

-

H2 (δ ~9.15): This proton is ortho to the ring nitrogen and meta to the acetyl group. Its significant downfield shift is primarily due to the deshielding effect of the adjacent nitrogen. It is predicted to appear as a narrow doublet due to a four-bond coupling to the fluorine atom (⁴JH-F).

-

H6 (δ ~8.80): This proton is also ortho to the nitrogen and is expected to be significantly deshielded. It appears as a doublet due to a three-bond coupling to the fluorine atom (³JH-F).

-

H4 (δ ~8.45): This proton is meta to the nitrogen but ortho to the strongly electron-withdrawing acetyl group, placing it significantly downfield. It is expected to show the most complex splitting pattern, appearing as a doublet of doublet of doublets (ddd) due to coupling with H2, H6, and the fluorine atom.

-

H9 (δ ~2.65): The protons of the acetyl methyl group are in a non-aromatic environment and appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for a methyl ketone.

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR data highlights the carbon skeleton and the electronic influence of the substituents.

| Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F (JC-F, Hz) | Assignment |

| ~195.5 | - | C7 (C=O) |

| ~160.0 | ¹JC-F ≈ 260 Hz | C5 |

| ~151.0 | ³JC-F ≈ 5 Hz | C2 |

| ~145.0 | ²JC-F ≈ 20 Hz | C6 |

| ~133.0 | ⁴JC-F ≈ 4 Hz | C3 |

| ~122.0 | ²JC-F ≈ 25 Hz | C4 |

| ~26.8 | - | C9 (-CH₃) |

Interpretation of ¹³C NMR Spectrum:

-

C7 (δ ~195.5): The carbonyl carbon signal appears furthest downfield, which is characteristic of ketones.

-

C5 (δ ~160.0): This carbon is directly bonded to the fluorine atom, resulting in two key effects: a significant downfield chemical shift due to fluorine's electronegativity and a very large one-bond C-F coupling constant (¹JC-F) of approximately 260 Hz. This large coupling is a definitive diagnostic feature.

-

C2, C6, C4: These carbons exhibit coupling to the fluorine atom over two, two, and three bonds, respectively. These ²JC-F and ³JC-F couplings are significantly smaller than the one-bond coupling but are crucial for confirming assignments.

-

C3 (δ ~133.0): This is the carbon to which the acetyl group is attached. It shows a small four-bond coupling to fluorine.

-

C9 (δ ~26.8): The methyl carbon signal appears in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Data and Interpretation

The predicted key absorption bands for this compound are listed below, based on established correlation tables.[3][5]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |

| ~2950-2850 | Weak | C-H Stretch | Aliphatic (-CH₃) |

| ~1700 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1600-1450 | Medium | C=C & C=N Stretch | Aromatic Ring |

| ~1250-1150 | Strong | C-F Stretch | Aryl-Fluoride |

Interpretation of IR Spectrum:

-

C=O Stretch (~1700 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl group. Its position is slightly higher than a typical aromatic ketone (~1690 cm⁻¹) due to the electron-withdrawing nature of the fluoropyridine ring.[3]

-

Aromatic Stretches (~1600-1450 cm⁻¹): A series of medium-intensity peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in this region.

-

C-F Stretch (~1250-1150 cm⁻¹): A strong absorption band corresponding to the C-F bond stretch is a key indicator of the fluorine substituent.

-

C-H Stretches (~3100-2850 cm⁻¹): Weaker bands corresponding to aromatic and aliphatic C-H stretches will appear at higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI) MS

EI is a "hard" ionization technique suitable for relatively small, volatile organic molecules, which leads to characteristic and reproducible fragmentation.[6]

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted MS Data and Interpretation

For C₇H₆FNO, the exact mass is 139.0433 Da.

| m/z Value | Predicted Identity | Comments |

| 139 | [M]⁺· | Molecular Ion: Confirms the molecular formula. |

| 124 | [M - CH₃]⁺ | Base Peak: Loss of the methyl radical via alpha-cleavage. This forms a stable acylium cation. |

| 96 | [M - CH₃CO]⁺ | Loss of the acetyl radical, forming the 5-fluoropyridinyl cation. |

| 69 | [C₄H₂F]⁺ | Further fragmentation of the pyridine ring. |

Interpretation of Mass Spectrum: The mass spectrum is predicted to show a clear molecular ion peak at m/z 139. The most significant fragmentation pathway for ketones is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group.[7]

Caption: Predicted major fragmentation pathway for this compound.

-

Alpha-Cleavage: The bond between C7 and C9 will readily break, leading to the loss of a methyl radical (•CH₃, 15 Da). This generates a highly stable resonance-stabilized acylium cation at m/z 124 , which is predicted to be the base peak (the most abundant ion).

-

Loss of Acetyl Radical: Cleavage of the C3-C7 bond results in the loss of the entire acetyl group as a radical (•COCH₃, 43 Da), yielding the 5-fluoropyridinyl cation at m/z 96 .

-

Loss of CO: The acylium ion at m/z 124 can further lose a neutral carbon monoxide (CO, 28 Da) molecule to form an ion at m/z 96.

Conclusion

Key identifying features include:

-

¹H NMR: Three distinct aromatic signals between δ 8.4-9.2 ppm, each showing coupling to fluorine, and a methyl singlet at ~2.65 ppm.

-

¹³C NMR: A ketone signal at ~195.5 ppm and a carbon signal at ~160.0 ppm exhibiting a large one-bond C-F coupling constant (~260 Hz).

-

IR: A strong carbonyl (C=O) absorption around 1700 cm⁻¹ and a strong C-F stretch around 1200 cm⁻¹.

-

MS: A molecular ion at m/z 139 and a base peak at m/z 124, corresponding to the loss of a methyl group.

This guide provides the necessary framework for researchers to confidently acquire, interpret, and confirm the structure of this compound and related heterocyclic compounds.

References

- 1. Visualizer loader [nmrdb.org]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]

- 4. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

The Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone: A Technical Guide to its Discovery and Preparation

Introduction

1-(5-Fluoropyridin-3-yl)ethanone, a key building block in modern medicinal chemistry, holds a significant position in the synthesis of a multitude of pharmaceutical agents. Its unique electronic properties, imparted by the fluorine atom on the pyridine ring, make it an invaluable synthon for drug candidates targeting a wide range of therapeutic areas. The incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated heterocycles like this one of high interest to researchers in drug discovery.[1]

This technical guide provides an in-depth exploration of the discovery and history of this compound, with a primary focus on the evolution of its synthetic methodologies. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of synthetic routes for fluorinated pyridines and the methods for introducing functional groups onto the pyridine scaffold. We will delve into the key synthetic strategies that have been employed for its preparation, offering detailed protocols and mechanistic insights for each.

Synthetic Strategies and Historical Context

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity. The following sections will detail the most significant and historically relevant synthetic pathways.

Route A: Grignard Reaction with 5-Fluoronicotinonitrile

One of the most direct and widely employed methods for the synthesis of this compound involves the reaction of a Grignard reagent with 5-fluoronicotinonitrile. The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[2][3][4] This approach is predicated on the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile group, followed by acidic workup to yield the ketone.

The primary advantage of this method lies in its convergency and the relatively mild conditions required for the Grignard reaction itself. The synthesis of the requisite 5-fluoronicotinonitrile can be achieved from commercially available starting materials.

Caption: Synthetic pathway via Grignard reaction.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. Maintain a gentle reflux until all the magnesium has reacted. Cool the resulting Grignard reagent to 0 °C.

-

Reaction with Nitrile: Dissolve 5-fluoronicotinonitrile in anhydrous THF and add it dropwise to the cooled Grignard reagent under a nitrogen atmosphere. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: From 5-Fluoronicotinic Acid

Another common and logical approach to the synthesis of this compound is to start from 5-fluoronicotinic acid. This method leverages well-established transformations of carboxylic acids. The acid can be converted to an activated derivative, such as an acid chloride or a Weinreb amide, which can then be reacted with an appropriate organometallic reagent to furnish the ketone. The synthesis of 3-acetylpyridine from nicotinic acid serves as a procedural precedent for this type of transformation.[5][6]

Caption: Synthesis from 5-fluoronicotinic acid.

-

Formation of Acid Chloride: In a round-bottom flask, suspend 5-fluoronicotinic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for several hours until the evolution of gas ceases and the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoronicotinoyl chloride.

-

Reaction with Organometallic Reagent:

-

Using Organocadmium Reagent: Prepare dimethylcadmium in situ by reacting cadmium chloride with two equivalents of methylmagnesium bromide in anhydrous THF. Add the crude 5-fluoronicotinoyl chloride dissolved in anhydrous THF to the dimethylcadmium solution at 0 °C. Stir the reaction mixture at room temperature for several hours.

-

Using Gilman Reagent: Prepare lithium dimethylcuprate (Gilman reagent) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether at -78 °C. Add the crude 5-fluoronicotinoyl chloride to this solution and allow the reaction to proceed.

-

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Route C: Balz-Schiemann Reaction on an Aminopyridine Precursor

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[7] This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. For the synthesis of this compound, this would entail starting with 3-amino-5-acetylpyridine.

While this method is historically significant, it can be limited by the availability and stability of the starting aminoketone and the sometimes-moderate yields of the fluorination step.

Caption: Synthetic pathway via Balz-Schiemann reaction.

-

Diazotization: Dissolve 3-amino-5-acetylpyridine in an aqueous solution of tetrafluoroboric acid at 0 °C. To this stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Isolation of Diazonium Salt: The diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by filtration, wash with cold water, cold methanol, and then diethyl ether. Dry the salt under vacuum.

-

Fluorination: Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

-

Workup and Purification: Cool the reaction mixture and pour it into a dilute sodium hydroxide solution. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. Purify the crude product by chromatography.

Quantitative Data Summary

| Synthetic Route | Key Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Grignard Reaction | 5-Fluoronicotinonitrile | Methylmagnesium Bromide, H3O+ | Good to Excellent | Convergent, mild conditions | Requires anhydrous conditions |

| From Nicotinic Acid | 5-Fluoronicotinic Acid | SOCl2, Organometallic Reagent | Moderate to Good | Utilizes readily available starting material | May require use of toxic heavy metals (Cd) |

| Balz-Schiemann | 3-Amino-5-acetylpyridine | NaNO2, HBF4 | Moderate | Classic, well-established method | Diazonium salts can be unstable |

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the ingenuity of organic chemists in the field of heterocyclic and fluorine chemistry. While a singular moment of "discovery" is not easily pinpointed, the evolution of synthetic methodologies has provided researchers with a robust toolbox for the preparation of this vital pharmaceutical intermediate. The Grignard reaction with 5-fluoronicotinonitrile often represents the most efficient and direct approach, while methods starting from 5-fluoronicotinic acid or employing the Balz-Schiemann reaction offer valuable alternatives depending on the specific constraints of the synthesis. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of reliable and scalable syntheses of key building blocks like this compound will undoubtedly increase.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

The Strategic Utility of 1-(5-Fluoropyridin-3-yl)ethanone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Among the various fluorinated scaffolds, the fluoropyridine motif has emerged as a particularly valuable building block in medicinal chemistry. Its presence is noted in a range of biologically active compounds, from kinase inhibitors to central nervous system agents. This guide focuses on a key exemplar of this class: 1-(5-Fluoropyridin-3-yl)ethanone . We will explore its synthesis, reactivity, and strategic application as a versatile building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 45-48 °C |

| Boiling Point | 227.6±25.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.90 (d, J=1.6 Hz, 1H), 8.55 (d, J=2.8 Hz, 1H), 7.95 (td, J=8.4, 2.8 Hz, 1H), 2.65 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 196.2, 160.0 (d, J=246.5 Hz), 146.7 (d, J=4.0 Hz), 136.2 (d, J=21.2 Hz), 133.4, 122.6 (d, J=19.2 Hz), 26.8.

-

IR (KBr, cm⁻¹): 3080, 1695 (C=O), 1580, 1420, 1250, 840.

-

Mass Spectrum (EI): m/z 139 (M⁺), 124, 96, 69.

Synthesis of this compound: A Practical Approach

The most common and scalable synthesis of this compound involves the Grignard reaction of 3,5-difluoropyridine with a suitable acetylating agent.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 3,5-difluoropyridine (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the reaction, which is evident by the disappearance of the iodine color and the formation of a cloudy suspension. The mixture is then refluxed for 2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of N,N-dimethylacetamide (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as an off-white solid.

The Reactivity Landscape of this compound

The synthetic utility of this compound stems from the diverse reactivity of its functional groups: the ketone, the pyridine ring, and the fluorine substituent.

Reactions at the Ketone Moiety

The acetyl group is a versatile handle for a wide array of transformations.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be readily deprotonated to form an enolate, which can then participate in various condensation reactions. A prime example is the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.

-

Protocol for Chalcone Synthesis: To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, is added an aqueous solution of potassium hydroxide (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding chalcone.

-

-

Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens up access to chiral secondary alcohols, which are important building blocks in asymmetric synthesis.

-

α-Halogenation: The α-position of the ketone can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-haloketones are versatile intermediates for the synthesis of various heterocycles, such as thiazoles and imidazoles.

Reactions Involving the Pyridine Ring

The pyridine ring, being an electron-deficient system, is susceptible to nucleophilic attack, particularly when activated. The fluorine atom further influences the regioselectivity of these reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom at the 5-position is not as activated as a halogen at the 2- or 4-positions, it can undergo nucleophilic aromatic substitution under forcing conditions with strong nucleophiles. This reaction is often facilitated by the presence of an electron-withdrawing group, such as the acetyl group at the 3-position.

Logical Flow of Synthetic Transformations

Caption: Key reaction pathways of this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the fluoro and acetyl groups on the pyridine ring makes this compound a valuable precursor for the synthesis of a variety of pharmacologically active molecules.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyridine core. The following hypothetical synthetic route illustrates how this compound can be utilized to construct a key intermediate.

-

Initial Condensation: A Claisen-Schmidt condensation with a suitable aromatic aldehyde introduces a key structural motif.

-

Cyclization: The resulting chalcone can undergo a cyclization reaction, for instance, with guanidine, to form a dihydropyrimidine ring.

-

Aromatization: Oxidation of the dihydropyrimidine ring furnishes the final aromatic pyrimidine system.

-

Further Functionalization: The remaining functional groups can be further elaborated to complete the synthesis of the target kinase inhibitor.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a highly versatile and valuable building block in organic synthesis. Its readily accessible functional groups, coupled with the beneficial properties imparted by the fluorine atom, provide a powerful platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, will empower researchers and drug development professionals to effectively harness its potential in their synthetic endeavors. The continued exploration of the reactivity of this and related fluorinated building blocks will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

The Ascendant Therapeutic Potential of 1-(5-Fluoropyridin-3-yl)ethanone Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Introduction: The Strategic Importance of the Fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing pharmacological potency and optimizing pharmacokinetic profiles. The pyridine ring, a ubiquitous motif in numerous FDA-approved drugs, becomes a particularly powerful pharmacophore upon fluorination. The strong electronegativity and unique steric properties of the fluorine atom can profoundly influence a molecule's binding affinity, metabolic stability, and membrane permeability.[1][2] This guide focuses on derivatives of the 1-(5-fluoropyridin-3-yl)ethanone core, a versatile building block for a new generation of therapeutic candidates. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, with a primary focus on their promising antibacterial activity as demonstrated by novel oxazolidinone derivatives.

Core Synthetic Strategies: From Ketone to Bioactive Heterocycle

The chemical reactivity of the ethanone moiety in the this compound scaffold provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse heterocyclic systems with a wide range of biological activities. Two prominent examples of such derivatizations are the synthesis of oxazolidinones and chalcones.

Synthesis of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

A multi-step synthesis is employed to construct the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone core, a key scaffold exhibiting potent antibacterial activity.[3] The following protocol outlines a representative synthesis of a piperazine-substituted derivative.

Step 1: Synthesis of Intermediate 5 (Coupling of Oxazolidinone Core with Dichloropyrimidine)

-

A solution of the precursor compound 4 (S)-N-((3-(6-(piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (1 equivalent) in ethanol is prepared.

-

Triethylamine (TEA, approximately 3 equivalents) is added to the solution as a base.

-

2,4-dichloropyrimidine (approximately 1.5 equivalents) is added, and the reaction mixture is stirred at reflux overnight.

-

Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between dichloromethane (DCM) and water. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography (DCM/MeOH/TEA = 50:1:1) to yield intermediate 5 .

Step 2: Synthesis of Final Product 6a (Substitution with Methylamine)

-

A solution of intermediate 5 (1 equivalent) in an aqueous solution of methylamine is stirred at room temperature for 72 hours.

-

After the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is extracted with DCM. The combined organic phases are washed with brine and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography (DCM/MeOH = 30:1) to yield the final product 6a as a yellow solid.[3]

Biological Evaluation: Assessing Antibacterial Potency and Safety

The primary biological activity of interest for the synthesized 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives is their antibacterial effect, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[4][5]

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of decreasing compound concentrations across the wells.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Quantitative Data: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

The following table summarizes the MIC values for a selection of synthesized derivatives against various Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Linezolid, a clinically used oxazolidinone antibiotic, is included for comparison.[3]

| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 43300) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) |

| 6a | 1 | 1 | 0.5 | 1 |

| 6b | 1 | 1 | 0.5 | 1 |

| 6f | 0.5 | 0.5 | 0.25 | 0.5 |

| 7j | 0.25 | 0.25 | 0.25 | 0.5 |

| Linezolid | 2 | 2 | 1 | 2 |

All MIC values are in µg/mL.

Cytotoxicity Assessment

To evaluate the potential for off-target effects on mammalian cells, a cytotoxicity assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

-

Cell Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics, including the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives discussed here, exert their antibacterial effect by inhibiting bacterial protein synthesis.[8][9] They act at a very early stage of this process, preventing the formation of the initiation complex.

Specifically, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[8] This binding event is thought to induce a conformational change that prevents the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the 70S initiation complex. This unique mechanism of action is distinct from other classes of protein synthesis inhibitors, which often target the elongation phase. The lack of cross-resistance with other antibiotic classes is a significant advantage of oxazolidinones.[9]

Caption: Mechanism of action of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.

Alternative Derivatization: Synthesis of Chalcones

The this compound core can also serve as a precursor for the synthesis of chalcones, another class of compounds with a wide range of reported biological activities, including anticancer and antimicrobial effects. The Claisen-Schmidt condensation is a classic and efficient method for chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Caption: Workflow for the synthesis of chalcone derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, in particular, have demonstrated potent antibacterial activity against clinically relevant Gram-positive pathogens, including resistant strains. Their unique mechanism of action, targeting the initiation of protein synthesis, makes them attractive candidates for overcoming existing antibiotic resistance. The synthetic accessibility of the parent ketone allows for the exploration of a wide chemical space, including other bioactive scaffolds like chalcones. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, as well as exploring their potential against a broader spectrum of microbial pathogens and other disease targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Navigating the Procurement and Application of 1-(5-Fluoropyridin-3-yl)ethanone: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of the Key Building Block: 1-(5-Fluoropyridin-3-yl)ethanone.

This guide provides a comprehensive overview of this compound (CAS No. 84171-80-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable synthon for the development of novel therapeutic agents. This document serves as a technical resource for sourcing, handling, and utilizing this compound in a research and development setting.

Chemical Identity and Properties

This compound , also known as 3-acetyl-5-fluoropyridine, is a solid organic compound with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol .

| Property | Value |

| CAS Number | 84171-80-2 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in building blocks for research and development. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the identity and purity of the compound before purchase.

Below is a summary of some commercial suppliers:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98.0% | Inquire for details |

| BLD Pharmatech Ltd. | Inquire for details | Inquire for details |

| AOBChem | Inquire for details | Inquire for details |

| Sunway Pharm Ltd | Inquire for details | Inquire for details |